

# Structural Basis of MLKL-PROTAC-CRBN Ternary Complex: A Technical Guide

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Compound of Interest

Compound Name: PROTAC MLKL Degrader-1

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### **Abstract**

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. This technical guide provides a comprehensive overview of the structural and mechanistic aspects of PROTACs targeting the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key effector in the necroptosis cell death pathway. While a high-resolution experimental structure of the MLKL-PROTAC-CRBN ternary complex has yet to be publicly disclosed, this document synthesizes the current knowledge on MLKL degraders, details the general experimental protocols for PROTAC characterization, and presents critical signaling and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation and necroptosis-related drug discovery.

## **Introduction to MLKL and Necroptosis**

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector protein in this pathway is the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1] Upon activation of the necroptosis pathway, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane disruption and cell



death.[1] Given its central role, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptosis.

## **PROTAC-Mediated Degradation of MLKL**

PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, MLKL), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of a stable ternary complex between MLKL, the PROTAC, and CRBN facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome.[2] This approach offers a catalytic mode of action and has the potential to overcome the limitations of traditional small molecule inhibitors.[3]

#### **Current State of MLKL PROTACs**

Recent research has demonstrated the feasibility of developing potent MLKL-targeting PROTACs. These efforts have led to the identification of degraders that effectively reduce MLKL levels and protect cells from necroptosis.[1] For instance, covalent MLKL PROTACs have been developed that exhibit nanomolar anti-necroptotic activity in human cell lines and effectively degrade MLKL in vivo.[4][5]

## **Quantitative Data on MLKL Degraders**

While a solved ternary complex structure is not yet available, studies on MLKL PROTACs have reported quantitative data on their degradation efficiency. This information is crucial for understanding their structure-activity relationships.

Compound ID	E3 Ligase Recruited	Dmax (%)	Cell Line	Reference
MP-11	Not Specified	>95	HT-29	[6]

Note: The available literature on MLKL PROTACs is still emerging, and comprehensive quantitative data on binding affinities (Kd) for the ternary complex are not yet publicly available.



## **Experimental Protocols for PROTAC Characterization**

The development and validation of a PROTAC require a suite of biophysical, biochemical, and cell-based assays to characterize its mechanism of action.

## **Biophysical Assays for Ternary Complex Formation**

4.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[7] It directly measures the heat released or absorbed during the binding of a PROTAC to its target protein and E3 ligase, providing information on binding affinity (Kd), stoichiometry (n), enthalpy ( $\Delta$ H), and entropy ( $\Delta$ S).[7][8]

#### Protocol Outline:

- Sample Preparation: Dialyze the purified MLKL and CRBN-DDB1 complex into an identical buffer to minimize heats of dilution.[8] Degas all solutions before use.
- Concentration Determination: Accurately determine the concentrations of the proteins and the PROTAC.
- ITC Experiment:
  - Typically, the PROTAC is loaded into the syringe, and the target protein (MLKL) is placed in the sample cell.
  - A series of small injections of the PROTAC are made into the sample cell.
  - The heat change upon each injection is measured.
- Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the binary interaction. For ternary complex analysis, one protein-PROTAC binary complex is formed first and then titrated with the second protein.[9]
- 4.1.2. Surface Plasmon Resonance (SPR)



SPR is a label-free technique for real-time monitoring of biomolecular interactions.[10][11] It is a powerful tool for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.[3][12][13]

#### Protocol Outline:

- Chip Preparation: Immobilize one of the binding partners (e.g., biotinylated CRBN-DDB1)
   onto a streptavidin-coated sensor chip.[10]
- · Binary Interaction Analysis:
  - Flow the PROTAC over the immobilized E3 ligase to measure their binding kinetics and affinity.
  - In a separate experiment, flow the PROTAC over immobilized MLKL.
- Ternary Complex Analysis:
  - Inject a pre-incubated mixture of the PROTAC and the target protein (MLKL) at various concentrations over the immobilized E3 ligase.[10]
  - Alternatively, sequentially inject the PROTAC followed by the target protein.
- Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

## **Cellular Assays for Protein Degradation**

#### 4.2.1. Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[14] It is a standard method to assess the degradation of the target protein upon PROTAC treatment.[14]

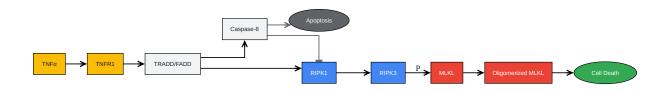
#### **Protocol Outline:**

• Cell Treatment: Treat cells with the PROTAC at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.



- Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
- Protein Quantification: Determine the total protein concentration of each lysate using an assay like the BCA assay.[14]
- SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with a primary antibody specific for MLKL. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities using densitometry software.[14] Normalize the MLKL band intensity to the loading control.

## Visualizing Key Pathways and Workflows Necroptosis Signaling Pathway

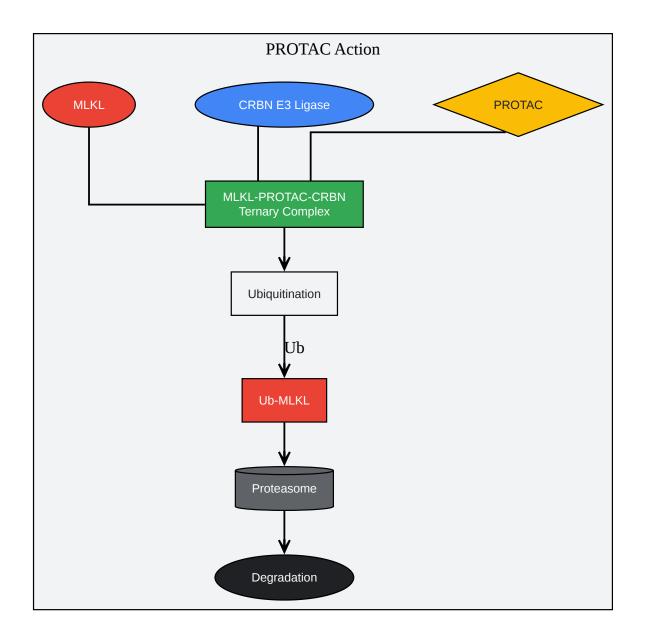


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Caption: The necroptosis signaling pathway highlighting the central role of MLKL.



# General Mechanism of an MLKL-PROTAC-CRBN Ternary Complex



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Caption: The general mechanism of a PROTAC inducing the degradation of MLKL via CRBN.

## **Experimental Workflow for PROTAC Characterization**





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Caption: A typical experimental workflow for the characterization of a PROTAC.

### **Future Directions**

The field of MLKL-targeted protein degradation is rapidly advancing. A critical next step will be the elucidation of the high-resolution three-dimensional structure of the MLKL-PROTAC-CRBN ternary complex. This will provide invaluable insights into the specific protein-protein and protein-ligand interactions that drive complex formation and stability, thereby enabling structure-based design of more potent and selective MLKL degraders. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in achieving this goal.[9][15][16] The structural information will undoubtedly accelerate the development of novel therapeutics for a range of necroptosis-driven diseases.

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